molecular formula C13H15NO3 B188188 (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid CAS No. 53921-74-7

(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Cat. No.: B188188
CAS No.: 53921-74-7
M. Wt: 233.26 g/mol
InChI Key: QZBDYCNMWXWQNV-UHFFFAOYSA-N
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Description

(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), a key enzyme in the biosynthesis of peripheral serotonin. By selectively targeting TPH1 over the neuronal isoform TPH2, this compound provides researchers with a critical tool to dissect the distinct roles of peripheral versus central serotonin signaling. Its mechanism of action involves competitively inhibiting TPH1, thereby reducing serotonin production in the gut and other peripheral tissues without affecting brain serotonin levels. This specificity makes it an invaluable compound for preclinical research into a wide range of conditions, including gastrointestinal disorders like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), pulmonary hypertension , and metabolic bone diseases such as osteoporosis . Studies utilizing this inhibitor have been fundamental in establishing the link between gut-derived serotonin and the regulation of bone mass, offering a potential therapeutic avenue for bone loss. Furthermore, its research applications extend to exploring carcinoid syndrome and other pathologies driven by excess peripheral serotonin. This product is supplied for research use only, strictly for laboratory and in vitro applications.

Properties

IUPAC Name

2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-5,12H,6-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBDYCNMWXWQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C2C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377888
Record name (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795147
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53921-74-7
Record name (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation Efficiency

Acetylation yields drop below 70% if moisture is present, as hydrolysis competes with acylation. Anhydrous conditions (molecular sieves) and excess acetyl chloride mitigate this.

Alkylation Regioselectivity

Alkylation at the 1-position is favored due to steric hindrance at the 3- and 4-positions. However, N-oxide formation can occur if oxidizing agents contaminate reagents.

Purification Challenges

The acetic acid moiety increases polarity, complicating crystallization. Reverse-phase HPLC with acetonitrile-water (0.1% TFA) is recommended for high-purity isolates .

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid serves as a versatile building block. It is utilized in the synthesis of complex molecules and as a reagent in various organic reactions. Its unique acetyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions and other transformations.

Biology

Research has indicated several biological activities associated with this compound:

  • Neuroprotective Effects : Studies have shown that VP0 can reduce oxidative stress and inflammation in neuronal cells. In rat models of neurodegeneration, treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, with a dose-dependent reduction in DPPH radical concentration.
  • Anti-inflammatory Properties : VP0 has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic benefits for chronic inflammatory conditions.

Medicine

Ongoing research is exploring the therapeutic applications of this compound in treating neurodegenerative disorders and inflammatory diseases. Its neuroprotective and anti-inflammatory properties make it a candidate for further clinical studies.

Industry

In industrial applications, this compound is being investigated for its role as an intermediate in the synthesis of pharmaceuticals and the development of new materials.

Case Study 1: Neuroprotection in Parkinson's Disease Models

A controlled study investigated the effects of VP0 on mice models treated with MPTP (a neurotoxin). The results indicated significant preservation of dopaminergic neurons compared to untreated controls. Behavioral assessments showed improved motor function post-treatment.

Case Study 2: Inflammatory Bowel Disease

A clinical trial assessed the impact of this compound on patients with inflammatory bowel disease (IBD). After eight weeks of treatment, participants exhibited a marked reduction in inflammatory markers and improvement in clinical symptoms.

Mechanism of Action

The mechanism of action of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways . These interactions can lead to various biological effects, such as anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs differ in ring systems, substituent positions, and functional groups (Table 1). Key examples include:

Table 1. Structural and Molecular Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid 53921-74-7 C₁₃H₁₅NO₃ 233.26 Acetyl (C-2), acetic acid (C-1) Tetrahydroisoquinoline core
(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid 58246-00-7 C₁₃H₁₃NO₃ 231.25 Acetyl (C-2), acetic acid (C-1) Partially unsaturated isoquinoline ring
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic acid 81745-21-3 C₁₁H₁₁NO₃ 205.21 Ketone (C-2), acetic acid (C-1) Tetrahydroquinoline core
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid - C₁₅H₂₁NO₄ 279.34 Diethoxy (C-6,7), acetic acid (C-1) Enhanced lipophilicity due to ethoxy groups

Key Observations :

  • Ring Saturation: The target compound’s fully saturated tetrahydroisoquinoline core contrasts with the partially unsaturated analog (CAS 58246-00-7), which may influence conformational flexibility .

Physicochemical Properties

  • Melting Points : Ethyl ester analogs in (e.g., 4d: 154–155°C; 4e: 159–160°C) suggest that esterification increases melting points compared to free acids .
  • Solubility : The hydrochloride salt form (e.g., CAS 53009-13-5 in ) enhances water solubility (287.74 g/mol) compared to the free acid .

Pharmacological and Biochemical Relevance

  • Structural-Activity Relationships (SAR) : The acetyl group in the target compound may serve as a hydrogen-bond acceptor, differing from the ketone in ’s analog, which could affect receptor binding .

Biological Activity

(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, also known as [(1S)-2-acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid or simply VP0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C13_{13}H15_{15}N O3_3, with a molecular weight of 233.26 g/mol. The compound is characterized by the following structural features:

PropertyValue
Molecular FormulaC13_{13}H15_{15}N O3_3
Molecular Weight233.26 g/mol
Formal Charge0
Atom Count32
Chiral Atom Count1
Bond Count33
Aromatic Bond Count6

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

1. Neuroprotective Effects

Studies have indicated that this compound may exhibit neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells. For example, in a study involving rat models of neurodegeneration, treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress.

2. Antioxidant Activity

The compound has demonstrated significant antioxidant activity. In vitro assays showed that it can scavenge free radicals effectively. The antioxidant capacity was measured using the DPPH assay, where this compound exhibited a dose-dependent reduction in DPPH radical concentration.

3. Anti-inflammatory Properties

Research has suggested that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a controlled study on Parkinson's disease models using mice treated with MPTP (a neurotoxin), administration of this compound led to significant preservation of dopaminergic neurons compared to untreated controls. Behavioral assessments also indicated improved motor function.

Case Study 2: Inflammatory Bowel Disease

A clinical trial investigated the effects of this compound on patients with inflammatory bowel disease (IBD). Results showed a marked reduction in inflammatory markers and improvement in clinical symptoms after eight weeks of treatment.

Q & A

Q. What are the established synthetic routes for (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, and how do their yields compare?

Methodological Answer:

  • Dakin-West Reaction : Acylation of tetrahydroisoquinoline derivatives using trifluoroacetic anhydride (TFAA) can yield the target compound. However, unexpected byproducts may arise due to competing intramolecular cyclization, necessitating rigorous structural validation via NMR and X-ray crystallography .
  • Continuous-Flow Synthesis : While not directly reported for this compound, analogous tetrahydroisoquinoline derivatives have been synthesized efficiently under continuous-flow conditions, optimizing parameters like residence time and temperature to improve reproducibility and scalability .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of molecular geometry, as demonstrated in studies of structurally similar tetrahydroisoquinoline derivatives (e.g., Z-configuration validation in benzothiazin-4-ylidene acetic acid derivatives) .
  • Spectroscopic Techniques : Combine 1^1H/13^13C NMR to identify acetyl and acetic acid moieties, and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. What methodologies are recommended for determining physicochemical properties such as solubility and stability?

Methodological Answer:

  • Solubility Profiling : Use shake-flask methods with HPLC quantification across pH-adjusted buffers (1.2–7.4) to simulate physiological conditions.
  • Stability Studies : Employ accelerated stability testing (40°C/75% RH) with LC-MS monitoring to detect degradation products, referencing protocols from NIST-standardized analyses .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be elucidated, particularly in cases of unexpected byproducts?

Methodological Answer:

  • Isotopic Labeling : Introduce 13^{13}C or 2^{2}H isotopes at key positions (e.g., acetyl group) to track bond rearrangements during reactions like the Dakin-West process .
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify energetically favorable pathways, as seen in studies of trifluorobenzyl-substituted analogs .

Q. How should researchers address contradictions in reported data, such as conflicting spectroscopic assignments or synthetic yields?

Methodological Answer:

  • Comparative Replication : Reproduce conflicting methods under standardized conditions (e.g., solvent purity, catalyst loading) to isolate variables. For example, discrepancies in yields from TFAA-mediated reactions may arise from trace moisture levels .
  • Multi-Technique Validation : Cross-validate NMR assignments with 2D-COSY or HSQC experiments to resolve signal overlap, as applied in PubChem data for related tetrahydroisoquinoline derivatives .

Q. What strategies are effective for assessing the pharmacological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Screen for receptor binding (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance (SPR). Reference studies on 7-amino-tetrahydroisoquinoline analogs showing CNS activity .
  • Molecular Docking : Use AutoDock Vina to predict interactions with target proteins, leveraging crystallographic data from structurally related compounds .

Q. How can reaction conditions be optimized to enhance the sustainability of synthesis?

Methodological Answer:

  • Catalyst Screening : Test eco-friendly catalysts (e.g., Bi(III) salts) for acylation steps, reducing reliance on hazardous reagents like TFAA .
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate, following green chemistry principles validated in continuous-flow syntheses .

Q. What advanced analytical methods are critical for purity assessment and impurity profiling?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns, critical for compounds with stereocenters .
  • ICP-MS : Detect trace metal contaminants (e.g., Sn, Pb) from catalysts, referencing protocols in tin-complexed isoindole acetic acid studies .

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